molecular formula C23H27N5O2S B3403297 5-(3,4-dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 1112306-41-8

5-(3,4-dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B3403297
CAS No.: 1112306-41-8
M. Wt: 437.6
InChI Key: DSSARRZJPFBXHV-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine moiety, and sulfonyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-(3-methylphenyl)piperazine under controlled conditions to form the sulfonyl-piperazine intermediate. This intermediate is then reacted with a pyrimidine derivative to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine moieties using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

5-(3,4-Dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A nonsteroidal anti-inflammatory drug with a similar sulfonyl-pyrimidine structure.

    Sulfonylureas: A class of compounds used in the treatment of diabetes, sharing the sulfonyl functional group.

    Piperazine derivatives: Compounds with a piperazine moiety, used in various therapeutic applications.

Uniqueness

5-(3,4-Dimethylbenzenesulfonyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-16-5-4-6-19(13-16)27-9-11-28(12-10-27)23-25-15-21(22(24)26-23)31(29,30)20-8-7-17(2)18(3)14-20/h4-8,13-15H,9-12H2,1-3H3,(H2,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSARRZJPFBXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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